Clorhidrato de 5-aminoisoquinolin-1(2H)-ona

Descripción general

Descripción

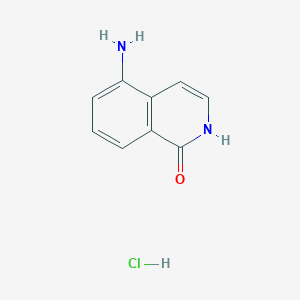

5-Aminoisoquinolin-1(2H)-one hydrochloride: is a chemical compound with a unique structure that includes an isoquinoline ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental applications.

Aplicaciones Científicas De Investigación

Chemistry: 5-Aminoisoquinolin-1(2H)-one hydrochloride is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA repair mechanisms.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

Mode of Action

It is known that the compound has been incorporated into photoinitiating systems together with an iodonium salt, n-vinylcarbazole, an amine or 2,4,6-tris(trichloromethyl)-1,3,5-triazine .

Biochemical Pathways

It has been used in the ring-opening cationic polymerization of epoxides as well as the free radical polymerization of acrylates .

Result of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinolin-1(2H)-one hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of isoquinoline, followed by reduction to form the amino group. The subsequent steps involve cyclization and functional group modifications to achieve the desired compound.

Industrial Production Methods: Industrial production of 5-Aminoisoquinolin-1(2H)-one hydrochloride may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of reduced isoquinoline compounds.

Substitution: Formation of substituted isoquinoline derivatives.

Comparación Con Compuestos Similares

Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.

Isoquinoline: Another related compound with similar biological activities.

4-Aminoisoquinolin-1(2H)-one: A closely related compound with slight structural differences.

Uniqueness: 5-Aminoisoquinolin-1(2H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues. Its ability to inhibit DNA repair enzymes makes it particularly valuable in cancer research.

Actividad Biológica

5-Aminoisoquinolin-1(2H)-one hydrochloride (5-AIQ) is a compound of significant interest in medicinal chemistry, primarily due to its biological activities as a poly(ADP-ribose) polymerase (PARP) inhibitor. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

1. Overview of 5-AIQ

5-AIQ is a water-soluble small-molecule inhibitor of PARPs, which are enzymes involved in various cellular processes, including DNA repair, cell death, and inflammation. The compound exhibits moderate potency against PARP-1 in vitro but shows excellent bioavailability and efficacy in vivo models, making it a valuable tool for studying the roles of PARPs in health and disease .

The primary mechanism by which 5-AIQ exerts its biological effects is through the inhibition of PARP activity. This inhibition leads to several downstream effects:

- Reduction of Oxidative Stress : 5-AIQ has been shown to decrease oxidative activity in neutrophils during ischemia-reperfusion injury .

- Anti-inflammatory Effects : By down-regulating NF-κB activity, 5-AIQ modulates the expression of cytokines and adhesion molecules, contributing to its anti-inflammatory properties .

- Impact on Cell Viability : In models of myocardial infarction and organ transplantation, 5-AIQ protects against cellular damage by preventing excessive PARP activation .

3.1 In Vivo Studies

Several studies have demonstrated the protective effects of 5-AIQ in various animal models:

- Ischemia-Reperfusion Injury : In rodent models, administration of 5-AIQ significantly reduced tissue damage following ischemic events. For instance, a study reported that a low dose (30 µg/kg) effectively ameliorated damage in models of hemorrhagic shock and myocardial infarction .

| Study | Dose | Effect |

|---|---|---|

| Hemorrhagic Shock | 30 µg/kg | Reduced tissue damage |

| Myocardial Infarction | 0.3 mg/kg | Decreased infarct size |

- Inflammatory Conditions : In models of arthritis and multiple sclerosis, 5-AIQ demonstrated significant anti-inflammatory activity by inhibiting the expression of matrix metalloproteinases and other inflammatory mediators .

3.2 Cellular Effects

In vitro studies have shown that 5-AIQ affects various cellular processes:

- Cell Migration and Invasion : Research on colon carcinoma cells (CT26) indicated that treatment with 5-AIQ inhibited cell migration and invasion, suggesting potential applications in cancer therapy .

| Cell Type | Treatment | Observed Effect |

|---|---|---|

| CT26 Cells | 5-AIQ | Reduced migration/invasion |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 5-AIQ during focal cerebral ischemia in rats. The results indicated that administration of the compound significantly reduced oxidative stress markers in neutrophils after prolonged ischemia . This highlights its potential therapeutic role in stroke management.

Case Study: Organ Protection

Another study focused on the protective effects of 5-AIQ against liver injury caused by ischemia-reperfusion. The findings suggested that the compound could reduce liver damage during surgical procedures or transplantation, indicating its applicability in clinical settings .

5. Conclusion

The biological activity of 5-aminoisoquinolin-1(2H)-one hydrochloride is characterized by its role as a PARP inhibitor with significant implications for treating ischemic injuries and inflammatory diseases. Its ability to modulate oxidative stress and inflammation positions it as a promising candidate for further research and potential therapeutic applications.

Propiedades

IUPAC Name |

5-amino-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNLARCFSYAXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582017 | |

| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93117-07-8 | |

| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AIQ hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Aminoisoquinolin-1(2H)-one hydrochloride impact the metastatic potential of colon cancer cells?

A1: 5-Aminoisoquinolin-1(2H)-one hydrochloride (5-AIQ) exhibits antimetastatic effects on CT26 colon carcinoma cells by inhibiting poly(ADP-ribose) polymerase (PARP) activity [, ]. This inhibition leads to the downregulation of several key genes involved in metastasis, including:

- Nuclear factor-κB (NF-κB): A transcription factor regulating inflammation, cell survival, and metastasis. 5-AIQ suppresses NF-κB activity, likely contributing to its antimetastatic effects [, ].

- Integrin β1: A cell surface receptor mediating cell adhesion and migration. Reduced integrin β1 expression contributes to decreased adhesion of CT26 cells to the extracellular matrix [, ].

- Matrix metalloproteinases (MMPs): Enzymes involved in extracellular matrix degradation, facilitating cancer cell invasion. 5-AIQ decreases both the expression and activity of MMP-9 and MMP-2, hindering the invasive capabilities of CT26 cells [, ].

Q2: What are the limitations of the current research on 5-Aminoisoquinolin-1(2H)-one hydrochloride and its antimetastatic properties?

A2: While the research on 5-AIQ shows promise, several aspects require further investigation:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.